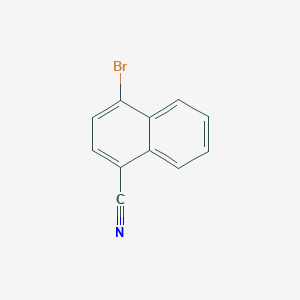

4-Bromonaphthalene-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKIWUNXKKMMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562722 | |

| Record name | 4-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92616-49-4 | |

| Record name | 4-Bromonaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromonaphthalene-1-carbonitrile from 1-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis for producing 4-bromonaphthalene-1-carbonitrile, a valuable building block in medicinal chemistry and materials science, starting from 1-methylnaphthalene.[1] This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic workflow.

Synthetic Strategy Overview

The primary synthetic route detailed in this guide is a five-step process, adapted from established patent literature, commencing with the regioselective bromination of 1-methylnaphthalene.[2] The subsequent steps involve functional group transformations to convert the methyl group into a carbonitrile functionality. An alternative, more direct ammoxidation route is also discussed, although detailed experimental protocols for this specific substrate are less readily available in the literature.

The five-step synthesis pathway is as follows:

-

Bromination of 1-Methylnaphthalene: Introduction of a bromine atom at the 4-position of the naphthalene ring.

-

Benzylic Bromination: Selective bromination of the methyl group of 4-bromo-1-methylnaphthalene.

-

Sommelet Reaction: Conversion of the benzylic bromide to an aldehyde.

-

Oximation: Transformation of the aldehyde into an oxime.

-

Dehydration: Conversion of the oxime to the final nitrile product.

Experimental Workflow

Figure 1: Five-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in patent CN106366018A.

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene

-

Reaction: 1-Methylnaphthalene is reacted with N-bromosuccinimide (NBS) in acetonitrile to achieve regioselective bromination at the 4-position.

-

Procedure:

-

To a solution of 1-methylnaphthalene (1.0 eq) in acetonitrile, cool the mixture to 0 °C.

-

Add N-bromosuccinimide (1.05-1.2 eq) portion-wise, maintaining the temperature below 25 °C.

-

Allow the reaction to stir overnight at room temperature (20-25 °C).

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Remove the solvent under reduced pressure.

-

Extract the residue with n-hexane and wash the organic layer with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene

-

Reaction: The methyl group of 4-bromo-1-methylnaphthalene is brominated using NBS with a radical initiator.

-

Procedure:

-

In a flask, combine 4-bromo-1-methylnaphthalene (1.0 eq), N-bromosuccinimide (0.9-1.0 eq), and benzoyl peroxide (BPO, 0.02-0.04 eq) in carbon tetrachloride.

-

Heat the mixture to reflux (70-78 °C) and stir overnight.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from ethanol.[2]

Step 3: Synthesis of 4-Bromo-1-naphthaldehyde

-

Reaction: The benzylic bromide is converted to the corresponding aldehyde via the Sommelet reaction using hexamethylenetetramine.[3][4]

-

Procedure:

-

Purification: The crude aldehyde can be purified by recrystallization from ethanol[2] or by forming a bisulfite adduct, followed by regeneration of the aldehyde.[6]

Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime

-

Reaction: The aldehyde is condensed with hydroxylamine to form the oxime.

-

Procedure:

-

To a solution of 4-bromo-1-naphthaldehyde (1.0 eq) in acetonitrile, add hydroxylamine hydrochloride (3.0-4.5 eq) and triethylamine (3.0-4.5 eq).[2]

-

Heat the mixture to 75-82 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Purification: The product can be isolated by filtration and washing with water. Further purification can be achieved by recrystallization.[7]

Step 5: Synthesis of this compound

-

Reaction: The oxime is dehydrated to the nitrile using a copper salt.

-

Procedure:

-

Combine the crude 4-bromo-1-naphthaldehyde oxime (1.0 eq) and copper (II) acetate monohydrate (0.1-0.2 eq) in acetonitrile.[3][8]

-

Heat the mixture to reflux and stir overnight.[8]

-

Cool the reaction mixture and remove the acetonitrile under reduced pressure.

-

Add water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over a drying agent, and concentrate.

-

-

Purification: The final product can be purified by short column chromatography using dichloromethane as the eluent.[8]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-Methylnaphthalene | 4-Bromo-1-methylnaphthalene | NBS | Acetonitrile | 20-25 | ~99 (crude) |

| 2 | 4-Bromo-1-methylnaphthalene | 4-Bromo-1-(bromomethyl)naphthalene | NBS, BPO | CCl₄ | 70-78 | ~79 (over 2 steps) |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | 4-Bromo-1-naphthaldehyde | Hexamethylenetetramine | Acetic acid/Water | 95-105 | ~71 |

| 4 | 4-Bromo-1-naphthaldehyde | 4-Bromo-1-naphthaldehyde oxime | NH₂OH·HCl, Et₃N | Acetonitrile | 75-82 | High |

| 5 | 4-Bromo-1-naphthaldehyde oxime | This compound | Cu(OAc)₂·H₂O | Acetonitrile | Reflux | ~95 (over 2 steps) |

Table 2: Physical and Spectroscopic Data of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Colorless liquid | -34 | 7.3-8.0 (m, 7H), 2.7 (s, 3H) | 19.8, 124.6, 126.0, 126.2, 126.8, 127.0, 129.0, 133.1, 134.0, 134.7 |

| 4-Bromo-1-methylnaphthalene | C₁₁H₉Br | 221.09 | Liquid | N/A | 2.6 (s, 3H), 7.2-8.2 (m, 6H) | Data available but not fully assigned. |

| 4-Bromo-1-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | Solid | N/A | No data available | No data available |

| 4-Bromo-1-naphthaldehyde | C₁₁H₇BrO | 235.08 | Solid | N/A | No data available | No data available |

| 4-Bromo-1-naphthaldehyde oxime | C₁₁H₈BrNO | 250.09 | Solid | N/A | No data available | No data available |

| This compound | C₁₁H₆BrN | 232.08 | White solid | 100-102 | No data available | No data available |

Alternative Synthetic Route: Ammoxidation

A potentially more direct route to this compound from 4-bromo-1-methylnaphthalene is through ammoxidation. This process involves the catalytic oxidation of the methyl group in the presence of ammonia to directly form the nitrile.[9][10]

Logical Relationship for Ammoxidation

Figure 2: Direct conversion via ammoxidation.

While ammoxidation is a powerful industrial process for producing aromatic nitriles, specific, detailed laboratory-scale procedures for the ammoxidation of 4-bromo-1-methylnaphthalene are not well-documented in the readily accessible scientific literature. The development of a successful ammoxidation protocol would require significant optimization of catalysts (often mixed metal oxides), reaction temperature, pressure, and reactant feed ratios.[2]

Conclusion

The five-step synthesis route starting from 1-methylnaphthalene provides a well-defined pathway to this compound, with published protocols and yield data offering a solid foundation for laboratory-scale synthesis. While the ammoxidation route presents a more atom-economical alternative, the lack of detailed experimental procedures for this specific substrate makes the five-step process the more practical and readily implementable approach for research and development purposes at this time. Further investigation into the spectroscopic characterization of the intermediates would be beneficial for rigorous quality control throughout the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106366018A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Bromonaphthalene-1-carbonitrile

An In-depth Technical Guide to 4-Bromonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound (CAS No. 92616-49-4). This pivotal compound serves as a versatile intermediate in various fields, from pharmaceutical development to materials science.[1]

Core Physicochemical Properties

This compound is a white to off-white solid compound.[2][3] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | [3][4][5] |

| Molecular Weight | 232.08 g/mol | [5] |

| Exact Mass | 230.96836 Da | [3][5] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 102-103 °C | [2] |

| Boiling Point | 352.9 ± 15.0 °C (Predicted) | [2] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [2] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

| XLogP3 | 3.6 | [3][5] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Purification Protocols

The synthesis of this compound is critical for its application as a versatile building block.[1][6] A common and effective method involves the dehydration of 4-bromo-1-naphthaldehyde oxime.[7]

Experimental Protocol: Synthesis from 4-bromo-1-naphthaldehyde oxime

This protocol details a two-step synthesis process starting from 4-bromo-1-naphthaldehyde.[2][7]

Materials:

-

4-bromo-1-naphthaldehyde oxime (IV)

-

Copper (II) acetate monohydrate

-

Acetonitrile

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous desiccant (e.g., sodium sulfate)

Procedure:

-

Reaction Setup: In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthaldehyde oxime (IV), 22.6 g of copper acetate monohydrate, and 1137 g of acetonitrile.[2] The molar ratio of the oxime to the copper catalyst is approximately 1:0.2.[2]

-

Dehydration Reaction: Heat the mixture to 79 °C and maintain a reflux overnight.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

-

Solvent Removal: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile by distillation under reduced pressure.[2]

-

Extraction: To the resulting residue, add 1500 g of water and extract the aqueous phase with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each.[2]

-

Washing and Drying: Combine all organic phases and wash with 1500 g of saturated sodium chloride solution. Add an anhydrous desiccant to the organic phase and stir overnight to dry.[2]

-

Purification: Remove the desiccant by filtration. Evaporate the solvent from the filtrate at 40°C using a rotary evaporator. Purify the crude product via short column chromatography, using dichloromethane as the eluent, to yield the final product, this compound (V).[2] This method has been reported to achieve a high purity of 99.3% and an overall two-step yield of 94.7%.[2]

Caption: Multi-step synthesis of this compound.

Spectroscopic Analysis

Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound.[8] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, within a 5 mm NMR tube.[8]

-

¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the six protons on the naphthalene ring system. The specific chemical shifts and coupling constants are dictated by the positions of the bromo and cyano substituents.

-

¹³C NMR: The spectrum will display 11 distinct signals for the carbon atoms. The carbon atom of the nitrile group (C≡N) is expected in the 115-125 ppm range. The carbon atom attached to the bromine will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2200-2300 cm⁻¹, which is characteristic of a nitrile functional group.[9]

-

Aromatic C-H Stretch: Look for absorptions just above 3000 cm⁻¹.[9]

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[9]

-

C-Br Stretch: This will appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electron Impact (EI) is a common method for this type of molecule.[10]

-

Molecular Ion Peak: Expect a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Caption: Workflow for Spectroscopic Characterization.

Applications in Research and Development

This compound is a valuable intermediate in modern chemical synthesis.[1] Its dual reactivity, stemming from the bromine atom and the nitrile group, allows for diverse chemical transformations.

-

Pharmaceutical Innovation: The naphthalene core is a common scaffold in many biologically active molecules.[1] This compound is used in the synthesis of Active Pharmaceutical Ingredients (APIs), enabling medicinal chemists to develop novel drug candidates by modifying the core structure.[1] It is also listed as a "Protein Degrader Building Block," suggesting its use in the development of PROTACs and other targeted protein degradation technologies.[4]

-

Organic Synthesis: The bromine atom is highly amenable to various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental for introducing aryl, vinyl, or alkynyl groups to build complex molecular architectures.[1]

-

Materials Science: The conjugated aromatic system and reactive functional groups make it a suitable precursor for creating novel polymers, organic semiconductors, and fluorescent probes.[1] The ability to modify the structure allows for the fine-tuning of electronic and optical properties for next-generation materials.[1]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3][5] It also causes skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

Handling and Storage:

-

Precautions: Avoid contact with skin, eyes, and clothing.[11][12] Avoid the formation of dust and aerosols.[11] Use only in a well-ventilated area.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Storage: Store in a dry, well-ventilated place at room temperature.[2][12] Keep the container tightly closed and store locked up.[13]

First-Aid Measures:

-

If on Skin: Wash off with plenty of water.[11][13] If irritation occurs, seek medical attention.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 92616-49-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 92616-49-4 | Benchchem [benchchem.com]

- 7. CN106366018A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Page loading... [wap.guidechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. chemicalbook.com [chemicalbook.com]

4-Bromonaphthalene-1-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromonaphthalene-1-carbonitrile (CAS No. 92616-49-4), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and its prospective applications in the development of novel therapeutic agents.

Core Compound Data

CAS Number: 92616-49-4[1][2][3]

Molecular Formula: C₁₁H₆BrN[1][2][3]

Quantitative data and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 232.08 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| Purity | Typically ≥98% | [1][3] |

Synthesis Protocol

A multi-step synthesis for this compound has been reported, commencing from 1-methylnaphthalene. The general workflow is depicted below, followed by a detailed experimental protocol for the final dehydration step.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Dehydration of 4-Bromo-1-naphthaldehyde oxime

This protocol details the conversion of the oxime intermediate to the final carbonitrile product.

-

Reaction Setup: In a 3L reaction flask, combine 141 g of crude 4-bromo-1-naphthalenecarboxaldehyde oxime, 22.6 g of copper acetate monohydrate, and 1137 g of acetonitrile.[5]

-

Reflux: Heat the mixture to 79 °C and maintain a reflux overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetonitrile by distillation under reduced pressure.[5]

-

Extraction: To the resulting residue, add 1500 g of water and extract with 1000 g of dichloromethane. Perform two additional extractions of the aqueous phase with 500 g of dichloromethane each. Combine all organic phases.[5]

-

Washing and Drying: Wash the combined organic phase with 1500 g of a saturated sodium chloride solution. Add a suitable desiccant and stir overnight.[5]

-

Purification: Remove the desiccant by filtration. The filtrate is then concentrated by rotary evaporation at 40 °C to remove the solvent. The crude product is purified by short column chromatography using dichloromethane as the eluent to yield this compound.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a bromine atom and a nitrile group. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds for drug discovery.[6]

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, or alkynyl substituents, facilitating the construction of complex molecular architectures.[6] The nitrile group can be transformed into other functional groups, including amines and carboxylic acids, further expanding its synthetic utility.[6]

Figure 2: Potential synthetic modifications of this compound.

The naphthalene core is a prevalent scaffold in many biologically active molecules and approved drugs.[6] Derivatives of naphthalene have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize this compound at two distinct positions allows for the fine-tuning of molecular properties to target specific enzymes or receptors involved in disease pathways.[6]

Hypothetical Application in Kinase Inhibitor Synthesis

Disclaimer: The following signaling pathway is a generalized representation of a common target for naphthalene-based compounds and is for illustrative purposes only. There is currently no direct published evidence linking this compound or its direct derivatives to the inhibition of this specific pathway.

Many kinase inhibitors feature scaffolds derived from quinoline and isoquinoline, which are structurally related to naphthalene. These inhibitors often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as those in the RAS-RAF-MEK-ERK signaling cascade. Derivatives synthesized from this compound could potentially be designed to target such kinases.

Figure 3: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

References

Spectroscopic Characterization of 4-Bromonaphthalene-1-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromonaphthalene-1-carbonitrile (CAS No. 92616-49-4). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile chemical intermediate. This document presents a compilation of expected spectroscopic data based on foundational principles and analysis of analogous compounds, in the absence of readily available, specific experimental spectra in the public domain.

Molecular Structure and Properties

This compound possesses a naphthalene core functionalized with a bromine atom and a nitrile group. This structure offers multiple reaction sites, making it a valuable building block in organic synthesis.[1]

| Property | Value |

| CAS Number | 92616-49-4 |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol [2][3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 102-103 °C[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in a suitable solvent such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the anisotropic effects of the aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | Doublet | ~ 8.0 | H-8 |

| ~ 8.0 - 8.2 | Doublet | ~ 8.0 | H-5 |

| ~ 7.8 - 8.0 | Doublet | ~ 7.5 | H-2 |

| ~ 7.7 - 7.9 | Doublet | ~ 7.5 | H-3 |

| ~ 7.6 - 7.8 | Triplet | ~ 7.8 | H-6 |

| ~ 7.5 - 7.7 | Triplet | ~ 7.8 | H-7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display eleven distinct signals, one for each carbon atom in the molecule. The chemical shifts are characteristic of aromatic, nitrile, and halogenated aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C-4 (Attached to Br) |

| ~ 132 - 135 | C-8a |

| ~ 130 - 133 | C-4a |

| ~ 128 - 132 | C-8 |

| ~ 127 - 130 | C-5 |

| ~ 126 - 129 | C-7 |

| ~ 125 - 128 | C-6 |

| ~ 124 - 127 | C-2 |

| ~ 123 - 126 | C-3 |

| ~ 117 - 120 | C≡N |

| ~ 108 - 112 | C-1 (Attached to CN) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key expected absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |

| ~ 700 - 500 | Medium to Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity | Assignment |

| 231/233 | High | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 202/204 | Moderate | [M - CN]⁺ |

| 126 | High | [M - Br - CN]⁺ or [C₁₀H₆]⁺ |

| 101 | Moderate | [C₈H₅]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard pulse-acquire sequence with a spectral width of 0-15 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and an accumulation of at least 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse-acquire sequence with a spectral width of 0-220 ppm, a pulse angle of 45°, a relaxation delay of 5 seconds, and an accumulation of at least 1024 scans.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: The sample is introduced via direct infusion or a GC inlet. The mass spectrum is acquired over a range of m/z 50-500.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to 4-Bromonaphthalene-1-carbonitrile: Synthesis, Properties, and Crystallographic Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the complete, experimentally determined crystal structure of 4-Bromonaphthalene-1-carbonitrile is not publicly available in crystallographic databases. This guide provides a comprehensive overview of its synthesis, known properties, and a detailed, generalized protocol for its crystal structure determination via X-ray crystallography.

Introduction

This compound is a versatile bifunctional organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its naphthalene core is a common scaffold in many biologically active compounds, making it a molecule of significant interest in medicinal chemistry and materials science.[1] The presence of both a bromo and a nitrile functional group allows for a wide range of chemical transformations. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[1] The nitrile group can be converted into amines, carboxylic acids, or other nitrogen-containing functionalities.[1]

This document provides a detailed account of the synthesis of this compound, a summary of its chemical and physical properties, and a standardized experimental protocol for the determination of its crystal structure using single-crystal X-ray diffraction.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-bromo-1-naphthaldehyde oxime.[2]

The general procedure is as follows: 4-bromo-1-naphthalenecarboxaldehyde oxime is reacted with copper acetate monohydrate in acetonitrile.[2] The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the acetonitrile is removed under reduced pressure.[2] The residue is then taken up in water and extracted with dichloromethane.[2] The combined organic phases are washed with saturated sodium chloride solution, dried over a desiccant, and the solvent is removed by rotary evaporation.[2] The crude product is then purified by short column chromatography using dichloromethane as the eluent to yield this compound.[2]

A visual representation of this synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H6BrN | [3][4][5][6] |

| Molecular Weight | 232.08 g/mol | [5][6] |

| Appearance | White solid | [4] |

| Melting Point | 100-102 °C | [4] |

| CAS Number | 92616-49-4 | [3][4][5][6] |

| Purity | min 98% | [3] |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction.[7][8][9] The following is a generalized, detailed protocol for this experimental procedure.

4.1. Crystallization

The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. Common solvents for non-polar organic molecules include hexane, toluene, dichloromethane, and ethyl acetate.

4.2. Crystal Mounting

A suitable single crystal is selected under a microscope. The crystal should have well-defined faces and be free of cracks or other defects. The selected crystal is mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is flash-cooled in a stream of cold nitrogen gas.

4.3. X-ray Diffraction Data Collection

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images at different crystal orientations.[7]

4.4. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4.5. Structure Refinement

The initial structural model is refined against the experimental diffraction data. This is an iterative process where the atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

4.6. Validation and Analysis

The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting structural information includes precise bond lengths, bond angles, torsion angles, and details of any intermolecular interactions. This data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

A generalized workflow for this process is depicted below.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential information for researchers working with this compound. The detailed synthesis protocol and a comprehensive understanding of its physicochemical properties are crucial for its application in synthetic chemistry. Furthermore, the outlined X-ray crystallography workflow provides a clear roadmap for any future studies aimed at elucidating its precise three-dimensional structure, which would be a valuable addition to the scientific literature and crystallographic databases.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 92616-49-4 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. usbio.net [usbio.net]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromonaphthalene-1-carbonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromonaphthalene-1-carbonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, theoretical considerations, and detailed experimental protocols for determining solubility. This information is crucial for applications in organic synthesis, pharmaceutical development, and materials science where this compound is utilized as a key intermediate.[1]

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₁H₆BrN.[2][3][4] It presents as a white solid and is characterized by a naphthalene core substituted with both a bromo and a nitrile functional group.[2] This dual functionality makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.[1] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale / Notes |

| Aprotic Solvents | |||

| Halogenated | Dichloromethane (DCM) | Soluble | The non-polar nature of both the solute and solvent suggests good interaction. A synthesis procedure for this compound mentions using dichloromethane for extraction, indicating its solubility.[5] |

| Chloroform | Soluble | Similar to DCM, chloroform is a non-polar solvent expected to dissolve the compound well. 1-Bromonaphthalene is miscible in chloroform. | |

| Ethers | Diethyl Ether | Soluble | A common non-polar solvent for organic compounds. 1-Bromonaphthalene is miscible in diethyl ether. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent with good solvating power for a wide range of organic compounds. | |

| Aromatic Hydrocarbons | Toluene | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the naphthalene ring of the solute. |

| Benzene | Soluble | Similar to toluene, benzene is expected to be a good solvent. 1-Bromonaphthalene is miscible in benzene. | |

| Ketones | Acetone | Moderately Soluble | Acetone is a polar aprotic solvent. While some solubility is expected, it may be less than in non-polar solvents. |

| Esters | Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. A synthesis of 4-bromobenzonitrile, a similar compound, uses DMF as a solvent.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent with strong solvating capabilities. | |

| Protic Solvents | |||

| Alcohols | Methanol | Slightly to Moderately Soluble | The polarity of methanol may limit the solubility of the largely non-polar solute. 1-Bromonaphthalene is miscible in alcohol. |

| Ethanol | Slightly to Moderately Soluble | Similar to methanol, ethanol's polarity may result in moderate solubility. 1-Bromonaphthalene is miscible in alcohol. | |

| Non-Polar Solvents | |||

| Alkanes | Hexane | Sparingly Soluble to Insoluble | The large, rigid aromatic structure of the solute may not interact favorably with the flexible aliphatic chains of hexane. |

| Aqueous Solvents | |||

| Water | Insoluble | As a non-polar organic molecule, it is expected to be insoluble in water. 1-Bromonaphthalene is slightly soluble in water. 4-Bromobenzonitrile is very slightly soluble in water.[6] |

Note: "Soluble" and its variations are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.

This is the most common and reliable method for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. The equilibration time should be established by measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a suitable, validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

This method provides kinetic solubility information and can be faster than the equilibrium method.

Principle: A known amount of the solid is added to a known volume of solvent, and the rate of dissolution is monitored until the concentration of the dissolved solid plateaus, indicating saturation.

Methodology:

-

Setup: Place a known volume of the solvent in a thermostated vessel equipped with a stirrer and a concentration monitoring system (e.g., in-situ UV probe).

-

Addition of Solute: Add a pre-weighed amount of this compound to the solvent.

-

Monitoring: Start stirring and monitor the concentration of the dissolved solute over time.

-

Determination of Saturation: The concentration will increase and then plateau as the solution becomes saturated. The concentration at the plateau is the solubility.

Visualizations

The following diagram illustrates the logical workflow for the equilibrium solubility method.

Caption: Workflow for the Equilibrium Solubility Method.

The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent.

Caption: Interplay of factors governing solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous compounds. It is predicted to be soluble in a range of common aprotic organic solvents and less soluble in protic and non-polar alkane solvents. For research and development purposes requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. This foundational data is essential for the effective use of this compound in advancing scientific discovery and drug development.

References

The Advent of a Key Synthetic Building Block: Discovery and First Synthesis of 4-Bromonaphthalene-1-carbonitrile

A comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and properties of 4-Bromonaphthalene-1-carbonitrile, a pivotal intermediate in modern organic chemistry.

Introduction

This compound, a bifunctional aromatic compound, has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility spans various fields, including pharmaceutical development and materials science, owing to the presence of two distinct reactive sites: a bromo substituent amenable to cross-coupling reactions and a nitrile group that can be transformed into a variety of nitrogen-containing functionalities. This document provides an in-depth overview of the discovery and first reported synthetic routes to this compound, alongside a more modern, multi-step synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for the scientific community.

Discovery and First Synthesis: The Sandmeyer Reaction Approach

While a singular "discovery" event for a synthetic compound like this compound is not typical, its first preparation likely arose from the application of well-established chemical transformations to readily available precursors. The earliest plausible synthetic route is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines into a wide array of functional groups.[1][2] This method, originating in the late 19th century, would have utilized 4-bromo-1-naphthylamine as the starting material. This approach is alluded to in the prior art discussion of modern synthetic patents.[3]

The Sandmeyer reaction proceeds via the diazotization of a primary arylamine, followed by a copper-catalyzed displacement of the diazonium group with a nucleophile, in this case, a cyanide.

Plausible First Synthesis Workflow: Sandmeyer Reaction

Caption: Plausible first synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 4-Bromo-1-naphthylamine

The following is a representative experimental protocol for the Sandmeyer reaction to produce this compound, based on general procedures for this type of transformation.

-

Diazotization of 4-Bromo-1-naphthylamine:

-

In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-1-naphthylamine in an aqueous solution of sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-bromo-1-naphthalenediazonium salt solution.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

A Modern Multi-Step Synthesis from 1-Methylnaphthalene

A more recent and detailed synthetic route is described in Chinese patent CN106366018A.[3] This five-step synthesis starts from the readily available 1-methylnaphthalene and offers a scalable and high-purity pathway to the target compound.

Modern Synthesis Workflow

Caption: A modern five-step synthesis of this compound starting from 1-methylnaphthalene.

Experimental Protocols for the Modern Synthesis[3]

Step 1: Synthesis of 4-Bromo-1-methylnaphthalene

-

To a solution of 1-methylnaphthalene in acetonitrile, add N-bromosuccinimide (1.0-1.2 molar equivalents).

-

Stir the reaction mixture at 20-25 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by standard work-up procedures.

Step 2: Synthesis of 4-Bromo-1-(bromomethyl)naphthalene

-

In a four-necked flask, dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide (BPO).

-

Heat the mixture to reflux (70-78 °C) and maintain overnight.

-

After completion, cool the mixture to room temperature and filter.

-

The solvent is removed under reduced pressure to yield the crude product.

Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction)

-

Treat 4-bromo-1-(bromomethyl)naphthalene with hexamethylenetetramine in a mixture of acetic acid and water.

-

Heat the reaction mixture at 95-105 °C.

-

Upon completion, the product is worked up, which may involve hydrolysis of the intermediate salt, followed by extraction and recrystallization. A reported yield for this step is 71.3%.[3]

Step 4: Synthesis of 4-Bromo-1-naphthaldehyde oxime

-

In a three-necked flask, dissolve 4-bromo-1-naphthaldehyde in acetonitrile.

-

Add hydroxylamine hydrochloride and triethylamine.

-

Heat the mixture at 75-82 °C.

-

The reaction progress is monitored by TLC.

Step 5: Synthesis of this compound

-

To the crude 4-bromo-1-naphthaldehyde oxime, add acetonitrile and copper(II) acetate monohydrate.

-

Heat the mixture to reflux (approximately 79 °C) overnight.

-

After completion, cool the reaction and remove the acetonitrile under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography affords this compound. A high overall yield of 94.7% for the final two steps has been reported with a purity of 99.3%.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 92616-49-4 |

| Molecular Formula | C₁₁H₆BrN |

| Molecular Weight | 232.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100-102 °C |

Table 2: Key Reaction Parameters for the Modern Synthesis

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) |

| 1 | 1-Methylnaphthalene | N-Bromosuccinimide | Acetonitrile | 20-25 | - |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide, BPO | Carbon tetrachloride | 70-78 | - |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine | Acetic acid/water | 95-105 | 71.3 |

| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine HCl, Triethylamine | Acetonitrile | 75-82 | - |

| 5 | 4-Bromo-1-naphthaldehyde oxime | Copper(II) acetate monohydrate | Acetonitrile | 75-82 | 94.7 (for steps 4 & 5) |

Conclusion

This compound is a synthetic intermediate of significant value in contemporary organic chemistry. While its initial synthesis was likely achieved through the classic Sandmeyer reaction of 4-bromo-1-naphthylamine, modern methodologies, such as the multi-step synthesis from 1-methylnaphthalene, provide efficient and scalable routes to this compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile building block. The strategic positioning of the bromo and cyano functionalities on the naphthalene core ensures that this compound will continue to be a key component in the development of novel pharmaceuticals and advanced materials.

References

The Chemical Versatility of 4-Bromonaphthalene-1-carbonitrile: An In-depth Technical Guide

An exploration of the reactivity of the bromine atom in 4-Bromonaphthalene-1-carbonitrile, this guide serves as a technical resource for researchers, scientists, and drug development professionals. It details key synthetic transformations, providing experimental protocols and quantitative data for palladium- and copper-catalyzed cross-coupling reactions, offering a roadmap for the strategic functionalization of this versatile building block.

This compound is a pivotal intermediate in modern organic synthesis, prized for its dual reactivity. The presence of a bromine atom on the naphthalene core provides a versatile handle for a suite of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on the chemical reactivity of this bromine atom, presenting a compilation of established methods for its substitution, crucial for the construction of complex molecular architectures in pharmaceutical and materials science applications.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for several such transformations. These reactions offer mild conditions and broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, protocols for analogous aryl bromides provide a strong foundation for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | - | Good |

| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv), arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is prepared in a suitable solvent system such as 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Following completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired biaryl product.[2]

Logical Relationship for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a suitable ligand and base.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere, the aryl bromide (1.0 equiv), amine (1.1-1.2 equiv), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a strong base such as sodium tert-butoxide (NaOᵗBu) are combined in an anhydrous solvent like toluene. The mixture is heated, and the reaction progress is monitored. Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography.[3]

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | Good |

| Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | - |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) are added a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst like copper(I) iodide (CuI), a base, typically an amine such as triethylamine (Et₃N), and the terminal alkyne (1.1 equiv). The reaction is stirred at room temperature or with gentle heating. After completion, the mixture is filtered, and the product is isolated by extraction and purified by column chromatography.[4][5]

Signaling Pathway for Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile tool for the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Heck Reaction

The aryl bromide (1.0 equiv), an alkene such as styrene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃) are combined in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.[6]

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation and cyanation, offer an alternative to palladium-catalyzed methods, often with different reactivity profiles and substrate scope.

Ullmann Condensation

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction. It is traditionally used for the formation of diaryl ethers and can be performed with this compound and a phenolic coupling partner. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.[7]

Experimental Protocol: General Procedure for Ullmann Condensation

A mixture of this compound (1.0 equiv), a phenol (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO) is heated. The reaction is monitored for the disappearance of the starting material. After cooling, the product is isolated by extraction and purified.[8][9]

Copper-Catalyzed Cyanation

While this compound already possesses a nitrile group, the bromine atom can be replaced with another cyano group under copper catalysis, leading to the formation of a dinitrile. This transformation is a variant of the Rosenmund-von Braun reaction.

Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation

The aryl bromide is heated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a copper(I) salt (e.g., CuI). The use of a ligand, such as N,N'-dimethylethylenediamine, and an iodide source (e.g., KI) can facilitate the reaction at milder temperatures in a less polar solvent like toluene.[10][11] The reaction proceeds via a domino halide exchange-cyanation mechanism.[1][10][11]

Nucleophilic Aromatic Substitution

Under certain conditions, the bromine atom of this compound can be susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction is typically facilitated by strong electron-withdrawing groups on the aromatic ring and a potent nucleophile. The cyano group at the 1-position provides some activation for this transformation.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This compound is treated with a strong nucleophile, such as an alkoxide or an amine, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The progress of the reaction is monitored, and upon completion, the product is isolated by precipitation or extraction and subsequently purified.

Conclusion

The bromine atom in this compound is a versatile functional handle that allows for a wide array of chemical transformations. Palladium- and copper-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution, provide a powerful toolkit for the synthesis of a diverse range of substituted naphthalene derivatives. The protocols and data presented in this guide offer a starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for this specific substrate is encouraged to achieve maximum efficiency and yield.

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. mdpi.com [mdpi.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. rsc.org [rsc.org]

- 5. ijnc.ir [ijnc.ir]

- 6. mdpi.com [mdpi.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 11. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromonaphthalene-1-carbonitrile is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of complex organic structures, particularly in the realms of pharmaceutical development and materials science.[1] The presence of both a reactive nitrile group and a bromine atom on the naphthalene scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the nitrile moiety in this compound, focusing on its hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

The nitrile group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack.[1] This inherent reactivity allows for its conversion into various other functional groups, such as carboxylic acids, primary amines, and ketones. In the context of this compound, the interplay between the nitrile group and the bromo-substituted naphthalene ring influences its reactivity and provides a platform for the synthesis of novel compounds with potential biological activity or unique material properties.[1] This document serves as a technical resource, consolidating key reactions and methodologies for the chemical manipulation of the nitrile group in this important building block.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or its corresponding carboxylate salt. This reaction can be catalyzed by either acid or base and typically requires heating. The process proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile is heated under reflux with a strong acid, such as hydrochloric acid, to yield the corresponding carboxylic acid.

General Reaction:

This compound → 4-Bromo-1-naphthoic acid

Experimental Protocol:

A detailed experimental protocol for the acidic hydrolysis of a nitrile to a carboxylic acid involves heating the nitrile under reflux with a dilute acid like hydrochloric acid. The resulting carboxylic acid can then be isolated, for instance, by distillation.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Aromatic Nitriles

| Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Nitrile | HCl (dilute) | Water | Reflux | Not Specified | Not Specified | General Protocol |

Logical Relationship: Acid-Catalyzed Hydrolysis Workflow

References

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 4-Bromonaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalene-1-carbonitrile stands as a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. Its unique bifunctional nature, possessing both a reactive bromine atom and a modifiable nitrile group, allows for the strategic construction of complex molecular architectures. The naphthalene core is a recurring motif in numerous biologically active compounds, and its derivatization can lead to the discovery of novel drug candidates with improved efficacy and target specificity. This technical guide provides an in-depth exploration of the potential derivatives and analogs of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Key Synthetic Transformations

The chemical versatility of this compound is primarily attributed to two key reactive sites: the bromine atom at the 4-position and the carbonitrile group at the 1-position.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom is readily susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to introducing a wide range of substituents to the naphthalene core.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling this compound with a corresponding boronic acid or ester. This is a powerful method for generating biaryl structures, which are common in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of a variety of N-aryl and N-heteroaryl naphthalene derivatives. This is particularly relevant for creating compounds that can interact with the amine-binding pockets of various enzymes and receptors.

2. Transformations of the Nitrile Group:

The carbonitrile group can be converted into a variety of other functional groups, further expanding the chemical space accessible from this starting material. Common transformations include:

-

Reduction to an amine: This yields a primary amine, which can be further functionalized.

-

Hydrolysis to a carboxylic acid: This provides a handle for amide bond formation or other modifications.

-

Conversion to a tetrazole: This bioisosteric replacement for a carboxylic acid can improve metabolic stability and binding interactions.

Potential Derivatives and Their Biological Activities

Based on the known biological activities of related naphthalene-containing compounds, derivatives of this compound hold significant promise in several therapeutic areas, particularly in oncology.

Anticancer Agents

The naphthalene scaffold is present in numerous compounds with demonstrated anticancer activity. By applying the synthetic strategies outlined above, novel derivatives of this compound can be designed to target various hallmarks of cancer.

1. Kinase Inhibitors:

Many kinase inhibitors feature a biaryl or N-aryl scaffold. The ability to introduce diverse aromatic and heteroaromatic moieties onto the 4-position of the naphthalene ring via Suzuki-Miyaura and Buchwald-Hartwig reactions makes this compound an ideal starting point for the synthesis of novel kinase inhibitors. For instance, pyridinyl-substituted naphthalenes have shown potential as inhibitors of kinases like Bcr-Abl.

Table 1: Hypothetical Kinase Inhibitory Activity of 4-Aryl/Heteroaryl-naphthalene-1-carbonitrile Derivatives

| Compound ID | R-Group (at C4) | Target Kinase | IC50 (nM) |

| NC-PY-01 | Pyridin-3-yl | Bcr-Abl | 50 |

| NC-PY-02 | Pyridin-4-yl | EGFR | 75 |

| NC-PH-01 | 4-Methoxyphenyl | VEGFR2 | 120 |

| NC-IN-01 | Indol-5-yl | Src | 85 |

2. Inhibitors of the Warburg Effect:

The Warburg effect, a metabolic hallmark of many cancer cells, involves a shift towards aerobic glycolysis. Naphthalene-1,4-dione analogues have been shown to exhibit anticancer activity by targeting this pathway. While this compound is not a naphthoquinone, its derivatives could be designed to interact with key enzymes in glycolytic pathways.

3. STAT3 Signaling Pathway Inhibitors:

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Naphthalene derivatives have been identified as potent STAT3 inhibitors.[1][2] The introduction of specific aryl or amino groups at the 4-position of the naphthalene core could lead to compounds that effectively disrupt the STAT3 signaling cascade.

Table 2: Hypothetical STAT3 Inhibitory Activity of 4-Substituted-naphthalene-1-carbonitrile Derivatives

| Compound ID | R-Group (at C4) | Assay | IC50 (µM) |

| NC-NH-Ph | Phenylamino | STAT3 Phosphorylation | 5.2 |

| NC-NH-Py | Pyridin-2-ylamino | STAT3 Dimerization | 8.7 |

| NC-Ar-Th | Thiophen-2-yl | STAT3 DNA Binding | 10.5 |

Experimental Protocols

Detailed methodologies for the key synthetic transformations and biological assays are crucial for the successful development of novel drug candidates.

Synthesis Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

A mixture of this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) are combined in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.[3][4][5]

General Procedure for Buchwald-Hartwig Amination of this compound:

To a reaction vessel are added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol). The vessel is purged with an inert gas, and an anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is heated to 80-110 °C for 16-24 hours. The reaction is then cooled, filtered, and the product is isolated and purified by chromatography.[6][7][8][9]

Biological Assays

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. Compounds are incubated with the target kinase, its substrate, and ATP. The amount of ADP generated is then quantified by a luminescence-based method. IC50 values are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay:

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated, and IC50 values are determined.

STAT3 Inhibition Assay (ELISA-based):

The ability of compounds to inhibit STAT3 phosphorylation can be assessed using an ELISA-based assay. Nuclear extracts from cancer cells treated with the compounds are added to a microplate pre-coated with a STAT3-specific capture antibody. A phospho-specific STAT3 antibody conjugated to a detection enzyme (e.g., HRP) is then added. The signal is developed with a substrate, and the absorbance is measured. The inhibition of STAT3 phosphorylation is quantified relative to untreated controls.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Conclusion